molecular formula C3H2BrF4NO B1270812 2-Bromo-2,3,3,3-tetrafluoropropanamide CAS No. 422-22-0

2-Bromo-2,3,3,3-tetrafluoropropanamide

Cat. No.: B1270812
CAS No.: 422-22-0
M. Wt: 223.95 g/mol
InChI Key: LTPBSKMKLDNUOJ-UHFFFAOYSA-N
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Description

2-Bromo-2,3,3,3-tetrafluoropropanamide is a fluorinated organic compound with the molecular formula C3H2BrF4NO. It is known for its unique chemical properties, making it valuable in various scientific and industrial applications. The compound is characterized by the presence of bromine and multiple fluorine atoms, which contribute to its reactivity and stability.

Biochemical Analysis

Biochemical Properties

2-Bromo-2,3,3,3-tetrafluoropropanamide plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions with these biomolecules can lead to changes in enzyme activity, protein conformation, and overall biochemical pathways. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes alterations in signal transduction, changes in the expression of specific genes, and modifications in metabolic pathways. These effects can lead to various cellular responses, such as changes in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the production and utilization of specific metabolites, which are essential for cellular function and overall metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,3,3,3-tetrafluoropropanamide typically involves the bromination of 2,3,3,3-tetrafluoropropanamide. This reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified through techniques such as distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,3,3,3-tetrafluoropropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triphenylphosphine, titanium(IV) isopropoxide, and various nucleophiles. The reactions are typically carried out under mild conditions, such as room temperature, to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include substituted amides, β-hydroxy amides, and other fluorinated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Scientific Research Applications

2-Bromo-2,3,3,3-tetrafluoropropanamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2,3,3,3-tetrafluoropropanamide is unique due to the combination of bromine and multiple fluorine atoms, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of various high-value compounds in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2-bromo-2,3,3,3-tetrafluoropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrF4NO/c4-2(5,1(9)10)3(6,7)8/h(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPBSKMKLDNUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371326
Record name 2-bromo-2,3,3,3-tetrafluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422-22-0
Record name 2-bromo-2,3,3,3-tetrafluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-2,3,3,3-TETRAFLUORO-PROPIONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Bromo-2,3,3,3-tetrafluoropropanamide a useful reagent in organic synthesis?

A1: This compound, particularly its Weinreb amide derivative, is a versatile reagent for introducing fluorine-containing motifs into organic molecules. The presence of both the bromine atom and the Weinreb amide functionality allows for diverse reactivity. It can undergo reductive coupling reactions with aldehydes in the presence of triphenylphosphine and titanium(IV) isopropoxide to yield α-fluoro-α-(trifluoromethyl)-β-hydroxy amides with high erythro selectivity [, , ].

Q2: What is the significance of the high erythro selectivity observed in the reactions of this compound with aldehydes?

A2: The ability to control stereochemistry in organic synthesis is crucial, especially in pharmaceutical development where different stereoisomers can exhibit significantly different biological activities. The high erythro selectivity observed in the reactions of this compound with aldehydes, as reported in [, , ], offers a powerful tool for synthesizing specific stereoisomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides, which are potentially valuable building blocks for drug discovery.

Q3: Can the amount of titanium(IV) isopropoxide used in the reaction be reduced without affecting the yield and selectivity?

A3: Yes, research suggests that a catalytic amount of titanium(IV) isopropoxide, combined with triphenylphosphine, can effectively promote the reductive coupling reaction of this compound with aldehydes without compromising the high erythro selectivity [, ]. This finding opens avenues for more cost-effective and environmentally friendly synthetic protocols.

Q4: Are there alternative synthetic routes to α-fluoro-α-(trifluoromethyl)-β-hydroxy amides?

A4: Yes, while the reductive coupling of this compound with aldehydes is an effective method, alternative approaches like stereoselective aldol reactions can also be employed to synthesize these compounds. Research has demonstrated the effectiveness of triphenylphosphine and a catalytic amount of an appropriate Lewis acid in promoting such aldol reactions with high stereoselectivity [].

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